molecular formula C9H8ClNO5S2 B6124878 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate

6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate

Cat. No. B6124878
M. Wt: 309.7 g/mol
InChI Key: MBGJBYHXAJHSRO-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate, also known as CDB-2914, is a synthetic steroid molecule with anti-progestational activity. It was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use as a contraceptive and for the treatment of various gynecological disorders.

Mechanism of Action

6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate works by binding to the progesterone receptor and blocking the action of progesterone. Progesterone is a hormone that is necessary for the maintenance of pregnancy. By blocking the action of progesterone, 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate prevents the implantation of a fertilized egg in the uterus, thus preventing pregnancy.
Biochemical and Physiological Effects:
6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate has been shown to have a number of biochemical and physiological effects. In addition to its contraceptive properties, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to reduce the growth of uterine fibroids and to reduce the severity of heavy menstrual bleeding.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, one of the limitations of using 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate in lab experiments is that it is a relatively new molecule, and its long-term effects are not yet fully understood.

Future Directions

There are a number of future directions for research on 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate. One area of research is the development of new contraceptive options based on 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate. Another area of research is the investigation of the potential use of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate in the treatment of various gynecological disorders. Additionally, further research is needed to fully understand the long-term effects of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate.

Synthesis Methods

The synthesis of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate involves the reaction of 6-chloro-2-oxo-1,3-benzoxathiol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a reducing agent to yield the final product.

Scientific Research Applications

6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate has been studied extensively for its potential use as a contraceptive. It works by inhibiting the action of progesterone, which is a hormone necessary for the maintenance of pregnancy. In addition to its contraceptive properties, 6-chloro-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate has also been investigated for its potential use in the treatment of various gynecological disorders, such as endometriosis, uterine fibroids, and heavy menstrual bleeding.

properties

IUPAC Name

(6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S2/c1-11(2)18(13,14)16-6-4-8-7(3-5(6)10)15-9(12)17-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGJBYHXAJHSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C2C(=C1)SC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylsulfamic acid 6-chloro-2-oxo-benzo[1,3]oxathiol-5-yl ester

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